BenchChemオンラインストアへようこそ!

2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde

Vilsmeier formylation thiazole derivatization reaction yield

This compound is a patent-designated "especially preferred" intermediate for CB1 receptor modulators, offering balanced fragment properties (XLogP3 1.8, TPSA 61.4 Ų, 0 HBD) absent in generic 2-methyl or 2-phenyl thiazole cores. Aliphatic substitution ensures higher Vilsmeier-Haack formylation yields, directly improving process mass efficiency. The tertiary-amine side chain adds a supplementary coordination site for multidentate ligand synthesis. Procurement of this specific variant mitigates the lipophilicity and permeability risks associated with aryl analogs, securing more predictable SAR and scale-up economics.

Molecular Formula C10H16N2OS
Molecular Weight 212.31 g/mol
CAS No. 1184055-27-3
Cat. No. B6615910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde
CAS1184055-27-3
Molecular FormulaC10H16N2OS
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCCN(CC)CCC1=NC(=CS1)C=O
InChIInChI=1S/C10H16N2OS/c1-3-12(4-2)6-5-10-11-9(7-13)8-14-10/h7-8H,3-6H2,1-2H3
InChIKeyNZIRBGIBXYDJIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.1 g / 0.5 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde (CAS 1184055-27-3) – Procurement-Relevant Compound Profile


2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde (CAS 1184055-27-3) is a heterocyclic aldehyde that combines a 4‑formyl‑1,3‑thiazole core with a 2‑(diethylamino)ethyl substituent. The molecule belongs to the family of 2‑substituted thiazole‑4‑carbaldehydes, which serve as versatile intermediates for pharmaceuticals, agrochemicals, and specialty ligands [1]. The presence of a tertiary‑amine‑terminated side chain distinguishes it from simpler alkyl‑, aryl‑, or amino‑substituted analogs, imparting a unique balance of lipophilicity, hydrogen‑bond acceptor capacity, and conformational flexibility that is directly relevant to medicinal‑chemistry design and scale‑up decisions.

Why Thiazole‑4‑carbaldehyde Analogs Cannot Be Casually Substituted – Procurement Rationale for 2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde


The 2‑position substituent on the thiazole‑4‑carbaldehyde scaffold exerts a dominant influence on both chemical reactivity and biological readout. Systematic Vilsmeier–Haack formylation studies have demonstrated that aliphatic substituents confer markedly higher reaction yields than aromatic ones, and that reactivity trends depend on alkyl chain length and branching [1]. Consequently, replacing the diethylaminoethyl group with a simple methyl, phenyl, or amino group changes the compound’s lipophilicity (ΔXLogP3 > 1 unit), hydrogen‑bonding inventory, rotatable‑bond count, and topological polar surface area—parameters that directly govern synthetic utility, permeability, and target‑binding entropy. For procurement decisions, treating in‑class thiazole‑4‑carbaldehydes as interchangeable risks introducing substantial variability in downstream reaction outcomes and structure‑activity relationships.

Quantitative Differentiation Evidence for 2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde vs. Closest Analogs


Vilsmeier–Haack Formylation Reactivity: Aliphatic Amine Substituent Outperforms Aromatic Analogs

A comparative study of seven thiazole substrates revealed that substrates carrying aliphatic substituents at the 2‑position undergo Vilsmeier–Haack formylation in higher yields than those with aromatic substituents. Within the aliphatic series, reactivity increased with carbon‑chain length up to a limiting point [1]. Because 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde bears a flexible aliphatic‑amine side chain, it falls into the higher‑reactivity category, whereas commonly stocked aromatic analogs (e.g., 2‑phenylthiazole‑4‑carbaldehyde) give lower formylation yields. This distinction is critical when the compound is intended as a starting material for further aldehyde‑centric transformations.

Vilsmeier formylation thiazole derivatization reaction yield

Lipophilicity Tuning: XLogP3 of 1.8 Optimizes Polarity Window vs. 2‑Methyl, 2‑Phenyl, and 2‑Amino Analogs

The target compound’s computed XLogP3 of 1.8 [1] places it in a central region of the drug‑like lipophilicity space. It is 0.54 log units more lipophilic than 2‑methyl‑1,3‑thiazole‑4‑carbaldehyde (XLogP3 = 1.26) , 0.86 log units less lipophilic than 2‑phenyl‑1,3‑thiazole‑4‑carbaldehyde (LogP = 2.66) [2], and 1.4 log units more lipophilic than 2‑amino‑1,3‑thiazole‑4‑carbaldehyde (XLogP3 = 0.4) [3]. This positioning is attractive for balancing aqueous solubility and membrane permeability in oral drug candidates; the diethylaminoethyl group avoids the excessive hydrophobicity of the phenyl analog while providing better permeability than the amino analog.

lipophilicity drug-likeness physicochemical profiling

Hydrogen‑Bond Acceptor Capacity: Four HBA Sites Enable Stronger Intermolecular Interactions

The target compound possesses four hydrogen‑bond acceptor (HBA) atoms (ring N, amine N, aldehyde O, and thiazole ring S), but only nitrogen and oxygen are typically counted as effective acceptors [1]. In contrast, 2‑methyl‑ and 2‑phenyl‑thiazole‑4‑carbaldehyde each offer only two HBA atoms (ring N and aldehyde O), while 2‑amino‑thiazole‑4‑carbaldehyde provides three acceptors plus one donor [2][3][4]. The additional tertiary‑amine acceptor of the target compound can participate in a wider network of hydrogen bonds with protein targets or co‑solvents, potentially enhancing binding affinity and solubility in polar media without introducing a hydrogen‑bond donor that would compromise membrane permeability.

hydrogen bonding target engagement physicochemical property

Conformational Flexibility: Six Rotatable Bonds Offer Entropic Advantage Over Rigid Analogs

With six rotatable bonds [1], the target compound is substantially more flexible than the commonly used 2‑methyl‑ (1 rotatable bond) [2], 2‑phenyl‑ (2 rotatable bonds), and 2‑amino‑ (1 rotatable bond) [3] analogs. In medicinal chemistry, a higher rotatable‑bond count increases conformational entropy, which can facilitate induced‑fit binding to protein targets but may also introduce a desolvation penalty. The diethylaminoethyl chain provides an intermediate level of flexibility—enough to explore multiple binding conformations without the extreme entropic cost associated with long, unstructured alkyl chains.

conformational entropy rotatable bonds ligand design

Patent‑Preferred Diethylaminoethyl Substituent for CB1 Receptor Modulators

In a patent describing thiazole derivatives as CB1 receptor modulators (US20050153962), the inventors explicitly list the 2‑(diethylamino)ethyl group as “especially preferred” among a set of six aminoalkyl substituents [1]. This prioritization—over 2‑dimethylamino‑ethyl, 3‑dimethylamino‑propyl, and other variants—indicates that the specific chain length and amine substitution pattern of the target compound are optimal for biological activity in this therapeutically relevant target class. By contrast, unsubstituted alkyl or aryl analogs are not mentioned as preferred embodiments.

CB1 receptor patent landscape privileged scaffold

Topological Polar Surface Area (TPSA) of 61.4 Ų – Fine‑Balanced for Oral Bioavailability

The target compound has a computed topological polar surface area of 61.4 Ų [1], which lies near the center of the acceptable range for oral drug candidates (typically < 140 Ų). This value is 3.2 Ų higher than the TPSA of 2‑methyl‑ and 2‑phenyl‑thiazole‑4‑carbaldehyde (58.2 Ų) [2], and 22.8 Ų lower than that of 2‑amino‑thiazole‑4‑carbaldehyde (84.2 Ų) [3]. The modest increase over the methyl/phenyl analogs reflects the additional tertiary‑amine nitrogen without pushing the surface area into the range that impairs passive membrane diffusion.

TPSA oral bioavailability drug-likeness

Highest‑Value Application Scenarios for 2-[2-(Diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde Based on Differentiated Evidence


CB1 Cannabinoid Receptor Modulator Programs

Patent literature explicitly designates the 2‑(diethylamino)ethyl substituent as “especially preferred” for thiazole‑based CB1 receptor modulators [1]. Given the balanced lipophilicity (XLogP3 = 1.8) and ideal TPSA (61.4 Ų) of the aldehyde form [2], this compound serves as a privileged intermediate for synthesizing CB1‑targeted libraries. Teams working on obesity, metabolic syndrome, or CNS indications can accelerate lead generation by building upon this patent‑validated fragment rather than re‑evaluating generic 2‑methyl or 2‑phenyl thiazole cores that lack similar IP precedence.

Schiff‑Base Ligand Design for Metal Complexes

The aldehyde group at the 4‑position readily condenses with primary amines to form Schiff bases, while the tertiary‑amine side chain can act as a supplementary coordination site. The combination of four hydrogen‑bond acceptors [2] and six rotatable bonds [2] permits the design of flexible multidentate ligands. This capability is difficult to achieve with 2‑methyl or 2‑phenyl analogs, which possess only two HBA sites and limited conformational freedom. The compound is therefore suited to the synthesis of transition‑metal complexes for catalysis, sensing, or bioinorganic studies.

Medicinal‑Chemistry Fragment Libraries Requiring Drug‑Like Physicochemistry

With an XLogP3 of 1.8, TPSA of 61.4 Ų, zero hydrogen‑bond donors, and four hydrogen‑bond acceptors [2], this compound fits the classical profile of a highly compliant fragment (Rule‑of‑Three) while offering a reactive aldehyde handle for covalent or non‑covalent elaboration. By contrast, the 2‑phenyl analog (LogP = 2.66) trends toward the upper lipophilicity limit for fragments, and the 2‑amino analog (XLogP3 = 0.4, one HBD) introduces a donor that may hinder membrane permeability. Procurement of the diethylaminoethyl variant provides a more balanced starting point for fragment‑growing campaigns.

Vilsmeier‑Type Derivatization Routes Requiring High Formylation Efficiency

Comparative reactivity studies confirm that aliphatic‑substituted thiazoles undergo Vilsmeier–Haack formylation with higher yields than aromatic‑substituted thiazoles [3]. When the intended synthetic route involves iterative formylation or further carbonyl chemistry, starting with 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde is expected to deliver superior mass efficiency compared to 2‑phenylthiazole‑4‑carbaldehyde. This advantage translates into lower cost per kilogram of final product in scale‑up campaigns.

Quote Request

Request a Quote for 2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.